
4-(1H-1,2,3-三唑-1-基)苯甲腈
描述
4-(1H-1,2,3-Triazol-1-yl)benzonitrile is a compound that has been studied for its potential use in cancer treatment . It has been used to construct HSP90 inhibitors-based drug conjugates for selective tumor therapy . The compound is part of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides that were rationally designed and synthesized as HSP90 inhibitors .
Synthesis Analysis
The synthesis of 4-(1H-1,2,3-Triazol-1-yl)benzonitrile involves a series of steps. The compound was part of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides that were rationally designed and synthesized . The structures of these compounds were characterized by 1H NMR, 13C NMR, and HR-MS .Molecular Structure Analysis
The molecular structure of 4-(1H-1,2,3-Triazol-1-yl)benzonitrile was characterized using various techniques. These include proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-(1H-1,2,3-Triazol-1-yl)benzonitrile are complex. The compound was part of a series of 4-(1H-1,2,3-triazol-1-yl)benzamides that were rationally designed and synthesized . Preliminary HSP90 binding assay showed that some of these compounds exhibited significant HSP90α binding affinity .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1H-1,2,3-Triazol-1-yl)benzonitrile have been analyzed using various techniques. These include 1H NMR, 13C NMR, HR-MS, UV, and FTIR spectroscopies .科学研究应用
合成与表征
合成方法:化合物4-(1H-1,2,3-三唑-1-基)苯甲腈已通过各种方法合成。一种值得注意的方法涉及使用5-氨基吡唑-4-甲腈和芳基重氮氯化物,导致生成三嗪,其特征在于光谱分析(Al-Azmi & Mahmoud, 2020)。
分子结构表征:另一项研究重点关注新型1,2,3-三唑取代酞菁衍生物的合成。使用包括FT-IR、1H-NMR、13C-NMR、UV-Vis和质谱在内的各种光谱技术对这些化合物进行表征(Demirbaş et al., 2019)。
光物理和光化学性质
光化学应用:研究了三唑取代酞菁的光物理和光化学性质,重点关注其在光催化应用中的潜力,例如光动力治疗。这些研究显示出显着的荧光量子产率,受取代基和中心金属离子影响(Demirbaş et al., 2016)。
光动力治疗:另一项研究合成了新型酞腈化合物,包括三唑,以研究其在光动力治疗应用中的适用性。本研究证明了1,2,3-三唑在医学应用中的相关性,特别是在癌症治疗策略中(Dilber et al., 2019)。
抗菌和抗惊厥活性
抗菌特性:具有三唑结构的化合物,包括4-(1H-1,2,3-三唑-1-基)苯甲腈衍生物,已显示出有希望的抗菌活性。这些化合物已被测试和评估为潜在的抗菌剂,证明对各种微生物菌株有效(Al-Azmi & Mahmoud, 2020)。
抗惊厥评估:已合成新型1,2,3-三唑并评估其抗惊厥活性。这表明1,2,3-三唑衍生物在开发新的抗惊厥药物中具有潜力(Rajasekaran et al., 2006)。
催化和抑制特性
黄嘌呤氧化酶抑制剂:一项研究表明,5-(4-(吡啶-4-基)-1H-1,2,3-三唑-1-基)苯甲腈的衍生物充当黄嘌呤氧化酶抑制剂,提供了对其治疗潜力的见解(Zhang et al., 2018)。
催化应用:基于三唑的化合物已用于催化应用中,包括氧化和转移氢化过程。这展示了它们在化学合成和工业应用中的多功能性(Saleem et al., 2013)。
作用机制
Target of Action
The primary target of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
4-(1H-1,2,3-Triazol-1yl)-benzonitrile interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds similar to 4-(1H-1,2,3-Triazol-1yl)-benzonitrile exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between these compounds and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The compound affects the biochemical pathways involving HSP90. HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .
Result of Action
The result of the action of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This results in anti-proliferative activities, particularly in certain cancer cell lines .
未来方向
属性
IUPAC Name |
4-(triazol-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-7-8-1-3-9(4-2-8)13-6-5-11-12-13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMACWNFBQVPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


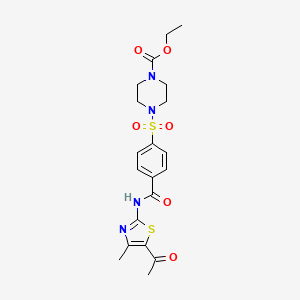
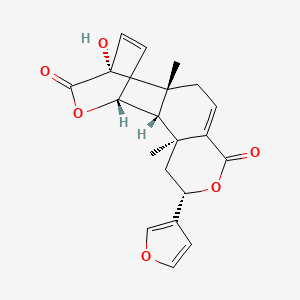
![1-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)imidazolidin-2-one](/img/structure/B2786471.png)
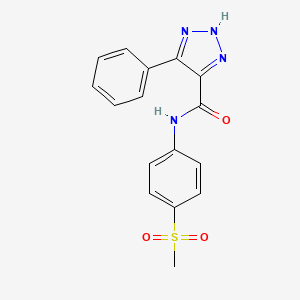

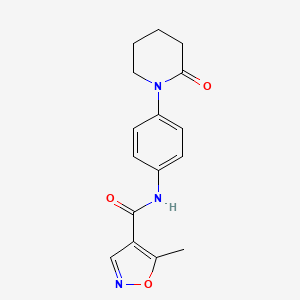
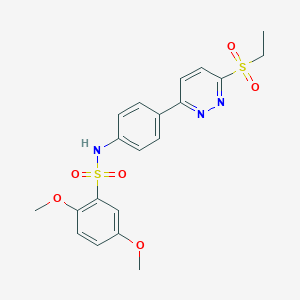
![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2786480.png)
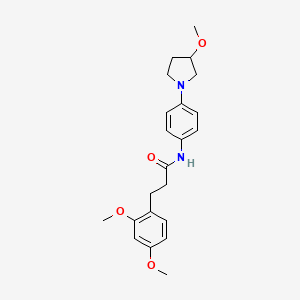
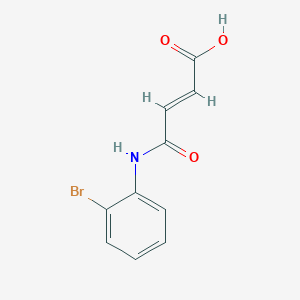
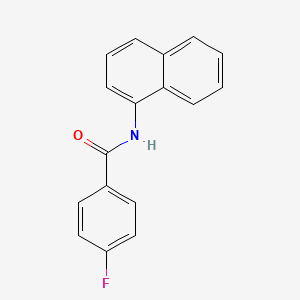

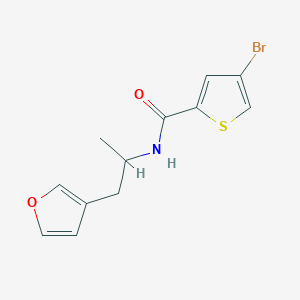
![Ethyl (5-(2-bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2786490.png)